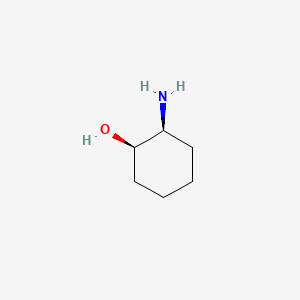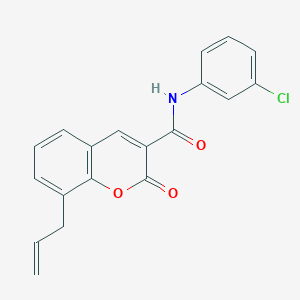
8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14ClNO3 and its molecular weight is 339.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Chromene derivatives, including those similar to 8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized through various methods, demonstrating the chemical versatility and interest in this class of compounds. For instance, the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, a related compound, has been optimized using commercially available starting materials, showcasing the synthetic interest in chromene derivatives for their potential applications in various fields (Zhu et al., 2014).
Crystal Structure Analysis
The structural analysis of chromene derivatives provides insight into their molecular conformation, which is crucial for understanding their chemical behavior and potential applications. For example, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been studied, revealing that these molecules are essentially planar and exhibit specific conformations that could influence their reactivity and interactions with biological targets (Gomes et al., 2015).
Biological Activity
Certain chromene derivatives have been evaluated for their antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry. For instance, a study on new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles demonstrated significant antimicrobial properties, suggesting the therapeutic potential of chromene derivatives (Azab et al., 2017).
Material Science Applications
Chromene derivatives have also found applications in material science, such as in the synthesis of aromatic polyamides with coumarin chromophores. These materials exhibit photosensitive properties, making them suitable for various applications in the field of materials science, including the development of novel polymers with specific light-responsive properties (Nechifor, 2009).
Chemical Reactivity and Applications
The reactivity of chromene derivatives in chemical synthesis has been explored, with studies demonstrating their utility in the formation of C-C bonds. For example, iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborates have been reported, indicating the potential of chromene derivatives in facilitating complex synthetic transformations (Ilies et al., 2017).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-2-5-12-6-3-7-13-10-16(19(23)24-17(12)13)18(22)21-15-9-4-8-14(20)11-15/h2-4,6-11H,1,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDYSXCLVCKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)
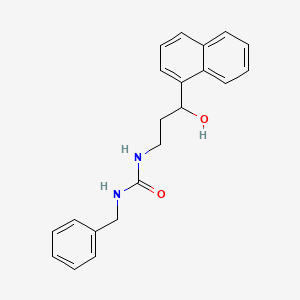
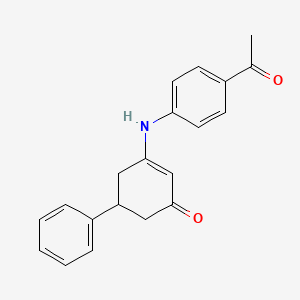
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)
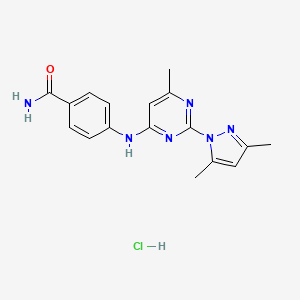
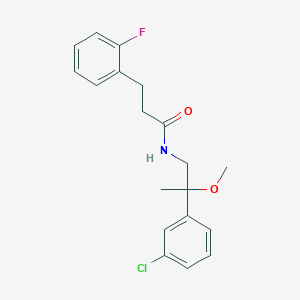
![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)
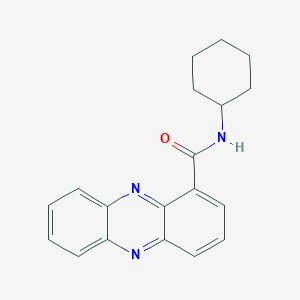
![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)
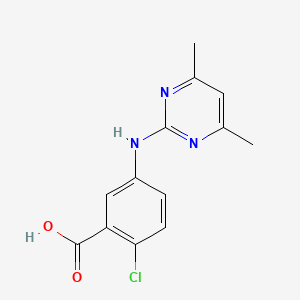
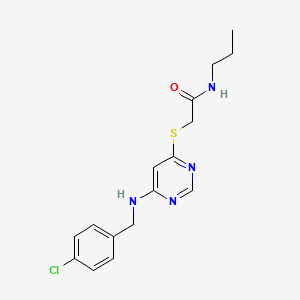
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)
